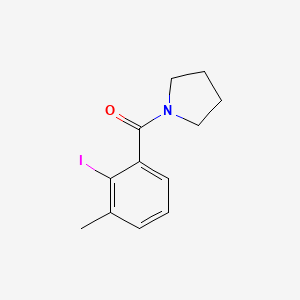

1-(2-Iodo-3-methylbenzoyl)pyrrolidine

Description

1-(2-Iodo-3-methylbenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a substituted benzoyl group at the 1-position of the pyrrolidine ring. The compound features an iodine atom at the 2-position and a methyl group at the 3-position of the benzoyl moiety. Pyrrolidine derivatives are widely studied due to their structural versatility and pharmacological relevance. For example, pyrrolidine-containing compounds are known to exhibit anti-inflammatory, antiviral, and anticancer activities . The iodine substituent in this compound may enhance its electrophilic reactivity or influence binding interactions in biological systems, while the methyl group could contribute to steric effects or lipophilicity.

Propriétés

IUPAC Name |

(2-iodo-3-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO/c1-9-5-4-6-10(11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDWBLHNJOCXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-3-methylbenzoyl)pyrrolidine typically involves the reaction of 2-iodo-3-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Iodo-3-methylbenzoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 1-(2-Iodo-3-methylbenzoyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound is studied for its potential biological activities. It can be used as a ligand in the study of receptor-ligand interactions and may exhibit pharmacological properties.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, 1-(2-Iodo-3-methylbenzoyl)pyrrolidine is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 1-(2-Iodo-3-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The iodo and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 1-(2-Iodo-3-methylbenzoyl)pyrrolidine can be contextualized by comparing it to other pyrrolidine derivatives with analogous substituents or functional groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Iodine vs. Fluorine Substituents : The iodine atom in 1-(2-Iodo-3-methylbenzoyl)pyrrolidine introduces significant steric bulk and polarizability compared to fluorine in 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Iodine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets, whereas fluorine’s electronegativity enhances metabolic stability .

- Methyl vs.

Activité Biologique

1-(2-Iodo-3-methylbenzoyl)pyrrolidine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an iodine atom and a pyrrolidine ring, which may contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of 1-(2-Iodo-3-methylbenzoyl)pyrrolidine can be represented as follows:

- IUPAC Name : 1-(2-Iodo-3-methylbenzoyl)pyrrolidine

- Molecular Formula : C12H14INO

- Molecular Weight : 297.15 g/mol

Antimicrobial Properties

Research indicates that 1-(2-Iodo-3-methylbenzoyl)pyrrolidine exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it possesses significant inhibitory effects, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, in vitro assays demonstrated that 1-(2-Iodo-3-methylbenzoyl)pyrrolidine significantly reduced the viability of several cancer cell lines, including breast and ovarian cancer cells, with IC50 values ranging from 10 to 30 µM .

The proposed mechanism of action for the anticancer effects includes:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.

- Induction of Apoptosis : It activates caspases and increases the expression of pro-apoptotic factors.

- Halogen Bonding : The iodine atom may facilitate halogen bonding with biological macromolecules, enhancing its interaction with target proteins .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of 1-(2-Iodo-3-methylbenzoyl)pyrrolidine against common pathogens. The results indicated a significant reduction in bacterial counts after treatment with the compound compared to controls.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, the compound was tested for its cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 18 |

| OVCAR-3 (Ovarian) | 22 |

| HeLa (Cervical) | 30 |

The study concluded that the compound's ability to induce apoptosis was linked to its structural features, particularly the presence of the iodine substituent .

Comparative Analysis

When compared to similar compounds within its class, such as n-Ethyl-2-iodo-3-methylbenzamide, 1-(2-Iodo-3-methylbenzoyl)pyrrolidine demonstrates enhanced biological activity due to its unique structural characteristics.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 1-(2-Iodo-3-methylbenzoyl)pyrrolidine | High | 18 µM (MDA-MB-231) |

| n-Ethyl-2-iodo-3-methylbenzamide | Moderate | 25 µM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.